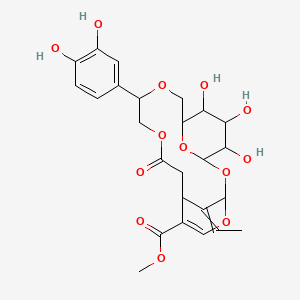

Fraxamoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Xanthine Oxidase Inhibitor

Fraxamoside, a macrocyclic secoiridoid glucoside featuring a hydroxytyrosol group, has been identified as a xanthine oxidase inhibitor (XOI). Its potency is comparable in vitro to the standard antigout drug allopurinol. This activity and its considerably higher value than its derivatives oleuropein, oleoside 11-methyl ester, and hydroxytyrosol are significant. The inhibition kinetic of this compound suggests a competitive mechanism, and a computational structure–activity relationship (SAR) characterization fully explains the behavior of this compound and its derivatives (Vitale et al., 2017).

Isolation and Structural Analysis

this compound was isolated from the leaves of Fraxinus americana along with other secoiridoid glucosides. Its structure, along with other compounds, was determined based on spectroscopic studies and chemical evidence. This research contributes to the understanding of the chemical composition of Fraxinus americana (Takenaka et al., 2000).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-3-12-13-7-19(28)35-9-17(11-4-5-15(26)16(27)6-11)34-10-18-20(29)21(30)22(31)25(37-18)38-24(12)36-8-14(13)23(32)33-2/h3-6,8,13,17-18,20-22,24-27,29-31H,7,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUZRUJONIJRDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(=O)OCC(OCC3C(C(C(C(O3)OC1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Fraxamoside interact with Xanthine Oxidase and what are the downstream effects?

A: this compound acts as a competitive inhibitor of Xanthine Oxidase (XO) []. This means it directly competes with the enzyme's natural substrate, preventing the conversion of hypoxanthine to xanthine and ultimately to uric acid. By inhibiting XO, this compound can potentially lower uric acid levels in the body, which is a desirable effect in treating conditions like gout [].

Q2: What makes this compound a unique Xanthine Oxidase inhibitor compared to its derivatives or other known inhibitors?

A: this compound stands out due to its unique structure and binding properties. Unlike many glycosidic XO inhibitors, the glycosidic moiety in this compound significantly contributes to its binding affinity []. Computational studies, including molecular docking and dynamics, have revealed that the macrocyclic structure of this compound plays a crucial role in its enhanced activity compared to its derivatives like oleuropein and hydroxytyrosol []. This distinctive interaction suggests that this compound may offer a new avenue for developing XO inhibitors with potentially reduced interference in purine metabolism compared to existing drugs like allopurinol [].

Q3: What is known about the Structure-Activity Relationship (SAR) of this compound regarding its Xanthine Oxidase inhibitory activity?

A: Research indicates that modifications to the this compound structure can significantly impact its XO inhibitory activity. For instance, derivatives like oleuropein, oleoside 11-methyl ester, and even hydroxytyrosol, while structurally similar, exhibit considerably lower inhibitory potency compared to this compound []. This suggests that the intact macrocyclic structure and the presence of the glycosidic moiety in this compound are crucial for its potent interaction with XO [, ]. These findings highlight the importance of specific structural features in this compound for its activity and provide a basis for further development of novel XO inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.